Ammonium tetrachloroplatinate(II)

Description

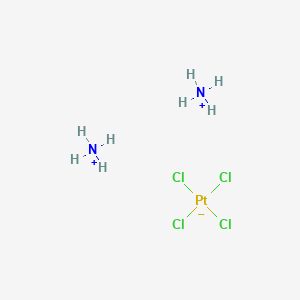

Structure

2D Structure

Properties

IUPAC Name |

diazanium;tetrachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMNDWDOXTTBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049216 | |

| Record name | Ammonium tetrachloroplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark ruby-red solid; Soluble in water; [Merck Index] Dark red odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Ammonium platinous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13820-41-2 | |

| Record name | Platinate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tetrachloroplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium tetrachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM TETRACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NY20A9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis of Ammonium Tetrachloroplatinate(II) from Hexachloroplatinic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) tetrachloroplatinate(II) ((NH₄)₂[PtCl₄]) from hexachloroplatinic acid (H₂[PtCl₆]). Ammonium tetrachloroplatinate(II) is a critical precursor in the production of platinum-based chemotherapy drugs, such as cisplatin, and serves as a starting material for various platinum catalysts and advanced materials.[1] This document details the well-established two-step synthetic process, which involves the initial precipitation of an ammonium hexachloroplatinate(IV) intermediate followed by its chemical reduction to the desired platinum(II) complex. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to assist researchers in the successful laboratory-scale preparation of this pivotal compound.

Introduction

Ammonium tetrachloroplatinate(II), a red crystalline solid, is a cornerstone of platinum coordination chemistry.[1] Its primary significance lies in its role as a key intermediate for synthesizing a wide array of platinum complexes, most notably the pioneering anticancer drug cisplatin, cis-[Pt(NH₃)₂Cl₂].[2][3] The synthesis route starting from hexachloroplatinic acid is a fundamental and widely practiced procedure in inorganic chemistry and is crucial for applications in medicinal chemistry, materials science for nanoparticle synthesis, and industrial catalysis.[1]

The standard synthesis is a robust, two-stage process:

-

Precipitation of a Platinum(IV) Intermediate: Hexachloroplatinic acid is treated with an ammonium salt to precipitate ammonium hexachloroplatinate(IV), leveraging its low solubility.[1][4][5]

-

Reduction to the Platinum(II) Complex: The isolated platinum(IV) salt is then reduced to the target ammonium tetrachloroplatinate(II).[1][6]

This guide provides detailed protocols for each stage, a summary of the chemical properties of the involved species, and graphical representations of the chemical pathway and experimental workflow.

Chemical Properties and Data

A clear understanding of the properties of the reactants, intermediates, and the final product is essential for a successful synthesis. The quantitative data for the key compounds are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Hexachloroplatinic Acid | H₂[PtCl₆] | 409.81 | Reddish-brown, hygroscopic solid | Very soluble[7] |

| Ammonium Hexachloroplatinate(IV) | (NH₄)₂[PtCl₆] | 443.87 | Fine yellow solid | Poorly soluble, especially in the presence of NH₄Cl[4][5] |

| Ammonium Tetrachloroplatinate(II) | (NH₄)₂[PtCl₄] | 372.96 | Red crystals | Soluble[6][8] |

| Ammonium Oxalate (B1200264) (Reducing Agent) | (NH₄)₂C₂O₄ | 124.10 | White solid | Soluble |

| Table 1: Physical and chemical properties of key compounds. |

Synthesis Pathway and Workflow Visualization

The overall transformation and the step-by-step laboratory procedure are illustrated below using directed graphs to provide a clear conceptual and practical map of the synthesis.

Caption 1: The two-step chemical conversion from hexachloroplatinic acid to the final product.**

Caption 2: A step-by-step flowchart of the complete laboratory synthesis procedure.**

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Part 1: Synthesis of Ammonium Hexachloroplatinate(IV) Intermediate

Principle: This step relies on the principle of precipitation. Ammonium hexachloroplatinate(IV) is significantly less soluble in water than hexachloroplatinic acid, and its solubility is further decreased by the common ion effect in the presence of excess ammonium chloride.[4][5] This allows for its effective separation from the solution.

Methodology:

-

Preparation of Solutions: Prepare a concentrated aqueous solution of hexachloroplatinic acid (H₂[PtCl₆]). Separately, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Precipitation: To the stirred solution of hexachloroplatinic acid, slowly add the saturated ammonium chloride solution. A fine, bright yellow precipitate of ammonium hexachloroplatinate(IV) will form immediately.[1][4]

-

Completion of Precipitation: Continue adding the ammonium chloride solution until no further precipitation is observed. To ensure maximum yield, the mixture can be cooled in an ice bath for 30 minutes.

-

Isolation and Washing: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid several times with small portions of ice-cold water to remove any unreacted starting materials, followed by a wash with ethanol or acetone (B3395972) to facilitate drying.

-

Drying: Dry the isolated ammonium hexachloroplatinate(IV) in a desiccator or under vacuum at room temperature. The intermediate is a stable solid that can be stored or used directly in the next step.[9]

Part 2: Reduction to Ammonium Tetrachloroplatinate(II)

Principle: The platinum(IV) center in the intermediate is reduced to platinum(II). Ammonium oxalate serves as a convenient reducing agent, being oxidized to carbon dioxide in the process.[1][6] The overall reaction is: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂[6]

Methodology:

-

Reaction Setup: Suspend the dried ammonium hexachloroplatinate(IV) from Part 1 in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reducing Agent: Add a stoichiometric amount or a slight excess of ammonium oxalate monohydrate to the suspension.

-

Heating and Reaction: Gently heat the mixture to boiling. The yellow suspension will gradually dissolve as the reaction proceeds, and the solution will turn a deep red or reddish-brown color, characteristic of the tetrachloroplatinate(II) anion. The reaction is accompanied by the evolution of carbon dioxide gas.

-

Completion of Reaction: Continue heating for 1-2 hours or until the gas evolution ceases and the solution is clear and deeply colored.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the red product, ammonium tetrachloroplatinate(II).

-

Isolation and Washing: Collect the red crystals by vacuum filtration. Wash the product with a minimal amount of ice-cold water to remove soluble byproducts like ammonium chloride, followed by a wash with ethanol.

-

Drying: Dry the final product under vacuum to yield pure ammonium tetrachloroplatinate(II) as red crystals.[1]

Summary of Reaction Conditions

For clarity and reproducibility, the key parameters for each step of the synthesis are summarized in the table below.

| Parameter | Step 1: Precipitation | Step 2: Reduction |

| Primary Reagents | H₂[PtCl₆], NH₄Cl | (NH₄)₂[PtCl₆], (NH₄)₂C₂O₄ |

| Solvent | Water | Water |

| Temperature | Room Temperature (cooling improves yield) | Boiling / Reflux |

| Reaction Time | ~30-60 minutes | ~1-2 hours |

| Product Appearance | Fine yellow precipitate | Deep red solution, then red crystals |

| Isolation Method | Vacuum Filtration | Vacuum Filtration after crystallization |

| Table 2: Key experimental conditions for the synthesis. |

Conclusion

The conversion of hexachloroplatinic acid to ammonium tetrachloroplatinate(II) is a fundamental and reliable procedure in inorganic synthesis. By carefully controlling the precipitation of the ammonium hexachloroplatinate(IV) intermediate and its subsequent reduction with ammonium oxalate, researchers can obtain high-purity ammonium tetrachloroplatinate(II). This product serves as an indispensable starting material for the development of platinum-based pharmaceuticals and a variety of other high-value platinum compounds, underscoring the importance of mastering this synthetic route.

References

- 1. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]

- 2. Cisplatin - Wikipedia [en.wikipedia.org]

- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium_hexachloroplatinate [chemeurope.com]

- 5. Ammonium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 6. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 7. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. strem.com [strem.com]

- 9. goldrefiningforum.com [goldrefiningforum.com]

An In-depth Technical Guide to Ammonium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrachloroplatinate(II), with the chemical formula (NH₄)₂[PtCl₄], is an inorganic salt that serves as a critical precursor in the synthesis of a wide array of platinum(II) complexes. Its significance is particularly pronounced in the fields of catalysis and medicinal chemistry, where it is a key starting material for platinum-based catalysts and anticancer therapeutics, most notably cisplatin (B142131). This guide provides a comprehensive overview of the core physical and chemical properties of (NH₄)₂[PtCl₄], detailed experimental protocols for its characterization, and visual workflows for its key transformations.

Physical and Chemical Properties

Ammonium tetrachloroplatinate(II) is a dark ruby-red crystalline solid. The compound is comprised of ammonium cations (NH₄⁺) and square planar tetrachloroplatinate(II) anions ([PtCl₄]²⁻).

Quantitative Data Summary

The key physical and chemical properties of (NH₄)₂[PtCl₄] are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | (NH₄)₂[PtCl₄] or H₈Cl₄N₂Pt | |

| Molar Mass | 372.97 g/mol | |

| Appearance | Dark ruby-red or red crystalline solid/powder | |

| Density | 2.94 g/cm³ (at 20°C) | |

| Melting Point | 140 °C (Decomposes) |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Ethanol | Insoluble | |

| Dilute Hydrochloric Acid | Soluble | |

| Dilute Ethanol | Soluble |

Table 3: Crystallographic and Thermochemical Data

| Property | Value | Reference |

| Crystal System | Tetragonal | |

| Space Group | P4/mmm (No. 123) | |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -800.8 kJ/mol (at 298.15 K, solid) | |

| Molar Heat Capacity (Cp) | 238 J/(mol·K) (at 298.15 K, solid) |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of (NH₄)₂[PtCl₄].

Synthesis of Ammonium Tetrachloroplatinate(II)

The synthesis of (NH₄)₂[PtCl₄] typically involves the reduction of an ammonium hexachloroplatinate(IV) ((NH₄)₂[PtCl₆]) intermediate.

Protocol: Reduction of Ammonium Hexachloroplatinate(IV)

-

Starting Material Preparation: Begin with a solution of hexachloroplatinic acid (H₂PtCl₆).

-

Precipitation of Intermediate: Add a solution of an ammonium salt, such as ammonium chloride (NH₄Cl), to the hexachloroplatinic acid solution to precipitate ammonium hexachloroplatinate(IV).

-

Reduction Step: Synthesize diammonium tetrachloroplatinate(II) by the reduction of the ammonium hexachloroplatinate(IV) intermediate using a reducing agent like ammonium oxalate (B1200264) ((NH₄)₂C₂O₄). The reaction proceeds as follows: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂

-

Isolation and Purification: The resulting (NH₄)₂[PtCl₄] product is then isolated from the reaction mixture, typically through filtration, washed to remove impurities, and dried.

Characterization Methodologies

2.2.1 Single-Crystal X-ray Diffraction (XRD)

This technique is used to determine the precise arrangement of atoms within the crystal lattice, confirming the square planar geometry of the [PtCl₄]²⁻ anion and providing data on bond lengths and angles.

Methodology:

-

Crystal Growth: Grow single crystals of (NH₄)₂[PtCl₄] suitable for diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution of the compound.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected on an area detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to yield the final atomic coordinates and structural parameters.

2.2.2 Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition pathway of (NH₄)₂[PtCl₄]. It measures the change in mass of the sample as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the (NH₄)₂[PtCl₄] sample (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Thermal Program: Heat the sample according to a defined temperature program. A typical program would involve heating from room temperature to a final temperature (e.g., 500°C or higher) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to the decomposition events. The thermal decomposition of (NH₄)₂[PtCl₄] proceeds in stages, first involving the loss of ammonium chloride, followed by the loss of the remaining chlorine to yield platinum metal.

2.2.3 Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule, providing structural information and confirming the presence of the [PtCl₄]²⁻ and NH₄⁺ ions. The square planar [PtCl₄]²⁻ anion belongs to the D₄h point group.

Methodology:

-

Sample Preparation (FTIR): For solid-state analysis, the KBr pellet method is common. A small amount of the (NH₄)₂[PtCl₄] sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

FTIR Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range, by averaging multiple scans to improve the signal-to-noise ratio.

-

Sample Preparation (Raman): A small amount of the crystalline sample is placed directly into the sample holder of a Raman spectrometer.

-

Raman Data Acquisition: A laser is focused on the sample to excite the Raman scattering. The scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.

-

Spectral Analysis: The resulting IR and Raman spectra are analyzed to identify the characteristic vibrational frequencies corresponding to the Pt-Cl stretching and bending modes of the [PtCl₄]²⁻ anion and the N-H stretching and bending modes of the NH₄⁺ cation.

Key Applications and Reaction Pathways

(NH₄)₂[PtCl₄] is a cornerstone for the synthesis of platinum-based drugs. The most prominent application is in the production of cisplatin (cis-diamminedichloridoplatinum(II)), a potent anticancer agent.

Synthesis of Cisplatin (Dhara Method)

The Dhara synthesis is a widely adopted, multi-step method that reliably produces the cis isomer by leveraging the trans effect. The workflow, starting from the tetrachloroplatinate(II) anion, is outlined below.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Ammonium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄]. A compound of interest in catalysis and as a precursor for platinum-based therapeutics, a thorough understanding of its solid-state structure is paramount. This document outlines the key crystallographic data, a detailed experimental protocol for its determination via single-crystal X-ray diffraction (XRD), and a visual representation of the experimental workflow.

Crystal Structure Data

The crystal structure of ammonium tetrachloroplatinate(II) has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the tetragonal system, characterized by a square planar geometry of the [PtCl₄]²⁻ anion. The platinum(II) center is coordinated by four chloride ions, and the ammonium cations are situated between these anionic complexes, stabilizing the crystal lattice through hydrogen bonding with the chloride ligands.[1]

Below is a summary of the key crystallographic data for ammonium tetrachloroplatinate(II).

| Parameter | Value |

| Chemical Formula | (NH₄)₂[PtCl₄] |

| Molar Mass | 372.97 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| Lattice Parameters | a = b ≈ 7.5 Å, c ≈ 4.2 Å[1] |

| Coordination Geometry | Square Planar |

| Pt-Cl Bond Length | ~2.30 - 2.33 Å[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of ammonium tetrachloroplatinate(II) is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the essential steps involved in this analytical technique.

Crystal Synthesis and Selection

High-quality single crystals of ammonium tetrachloroplatinate(II) are a prerequisite for successful XRD analysis. A typical synthesis involves the reduction of ammonium hexachloroplatinate(IV) with a suitable reducing agent, such as ammonium oxalate. The resulting red crystals of (NH₄)₂[PtCl₄] are then carefully grown from an aqueous solution.

A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope for mounting.

Crystal Mounting

The selected crystal is mounted on a goniometer head, often using a cryoloop and a viscous oil to hold it in place. The goniometer allows for the precise rotation of the crystal in the X-ray beam, which is crucial for collecting a complete dataset.

Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo-Kα radiation), a goniometer, and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The data collection process involves rotating the crystal through a series of angles while it is irradiated with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots. A complete dataset is collected by systematically rotating the crystal to cover all unique orientations.

Data Processing

The raw diffraction data is processed using specialized software. This step involves:

-

Indexing: Determining the unit cell parameters and crystal lattice orientation from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections to produce a final set of unique reflection data.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, platinum).

The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using parameters such as the R-factor.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of ammonium tetrachloroplatinate(II).

Caption: Experimental workflow for the crystal structure analysis of ammonium tetrachloroplatinate(II).

References

Solubility of Ammonium Tetrachloroplatinate(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a pivotal inorganic compound, serving as a key precursor in the synthesis of platinum-based therapeutics, most notably cisplatin (B142131) and its analogues. The solubility of this complex in various solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the solubility of ammonium tetrachloroplatinate(II) in organic solvents, supported by available data for analogous compounds, detailed experimental protocols for solubility determination, and a workflow for its application in the synthesis of cisplatin.

Physicochemical Properties

Ammonium tetrachloroplatinate(II) is a red, crystalline solid. It is known to be soluble in water but is generally considered insoluble in ethanol.[1][2][3][4] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its ionic nature and from data on analogous platinum(II) complexes.

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for ammonium tetrachloroplatinate(II) in common organic solvents such as methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) is scarce. However, data for the closely related potassium tetrachloroplatinate(II) (K₂[PtCl₄]) provides valuable insights into the expected solubility behavior in these solvents. The presence of the ammonium cation in (NH₄)₂[PtCl₄] may lead to slight differences in solubility due to variations in lattice energy and solvation, but the general trends are expected to be similar.

Table 1: Solubility of Potassium Tetrachloroplatinate(II) in Various Solvents

| Solvent | Chemical Formula | Type | Solubility of K₂[PtCl₄] | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Sparingly soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified |

| Water/Isopropanol (1:0.7) | - | Mixture | Soluble | Not Specified |

| Acetonitrile | C₂H₃N | Polar Aprotic | Potentially soluble | Not Specified |

Data compiled from qualitative reports. Quantitative values are not specified in the cited literature.

The solubility of K₂[PtCl₄] in DMSO is reported to be enhanced by the addition of methanol, suggesting that solvent mixtures can be effectively used to modulate solubility.[5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for ammonium tetrachloroplatinate(II) in a specific solvent system, direct experimental determination is recommended. The following are detailed methodologies for two common and reliable techniques.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Protocol:

-

Sample Preparation: Add an excess amount of ammonium tetrachloroplatinate(II) to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.

-

Separation: Carefully filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solid. A syringe filter can be effective for small volumes.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the complex) until a constant weight of the residue is achieved.

-

Calculation: The solubility is calculated as the mass of the dried residue per volume of the solvent used.

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

UV-Visible Spectroscopy Method

This method is suitable for compounds that absorb light in the UV-Vis range and offers higher throughput than the gravimetric method.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of ammonium tetrachloroplatinate(II) of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Measurement: After filtration, dilute a precise volume of the saturated filtrate with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Calculation: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

Caption: A common synthetic route to cisplatin from (NH₄)₂[PtCl₄].

Conclusion

While quantitative solubility data for ammonium tetrachloroplatinate(II) in organic solvents is not widely published, its qualitative behavior can be inferred from its ionic character and by comparison with analogous platinum salts. For applications requiring precise solubility values, the experimental protocols provided offer robust methods for their determination. The solubility of this key precursor is a critical factor in the successful synthesis of platinum-based drugs, underscoring the importance of understanding its behavior in various solvent systems for researchers in drug development and materials science.

References

- 1. home.iitk.ac.in [home.iitk.ac.in]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) tetrachloroplatinate(II), ((NH₄)₂[PtCl₄]). The document details the decomposition pathway, presents quantitative data from thermogravimetric analysis, outlines relevant experimental protocols, and visualizes the core processes. This information is critical for applications in catalyst synthesis, nanomaterial fabrication, and understanding the stability of platinum-containing compounds.

Introduction

Ammonium tetrachloroplatinate(II) is a key precursor in the synthesis of platinum-based materials. Its thermal decomposition is a widely utilized method for producing metallic platinum, particularly in the form of nanoparticles with controlled size and morphology. Understanding the precise mechanism, intermediate products, and temperature-dependent mass loss is essential for optimizing these synthetic processes and ensuring the desired material properties.

The thermal decomposition of ammonium tetrachloroplatinate(II) is a multi-stage process involving the sequential loss of volatile components, ultimately yielding pure platinum metal. The primary techniques used to investigate this process are thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature, and differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which detect exothermic and endothermic transitions.

Decomposition Pathway and Mechanism

The thermal decomposition of ammonium tetrachloroplatinate(II) in an inert atmosphere generally proceeds through a two-stage mechanism. The initial stage involves the loss of ammonium chloride (NH₄Cl), followed by a second stage where the remaining platinum-containing intermediate decomposes to metallic platinum with the release of chlorine gas (Cl₂).

The proposed overall reaction is:

(NH₄)₂[PtCl₄]₍s₎ → Pt₍s₎ + 2NH₄Cl₍g₎ + Cl₂₍g₎

However, studies on analogous platinum compounds and related experimental observations suggest a more detailed, stepwise process. An internal redox reaction between the platinum(II) center and the ammonium ligands is a critical aspect of the decomposition.

The following diagram illustrates the proposed logical workflow for the thermal decomposition process:

Quantitative Data

The following table summarizes the key temperature ranges and corresponding mass losses observed during the thermal decomposition of ammonium tetrachloroplatinate(II), based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data reported in the literature.[1] Theoretical mass loss is calculated based on the stoichiometry of the proposed decomposition reactions.

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Stage 1 | ~250 - 350 | 2NH₄Cl | 28.70% | Varies with experimental conditions |

| Stage 2 | ~350 - 400 | Cl₂ | 19.02% | Varies with experimental conditions |

| Total | ~250 - 400 | 2NH₄Cl + Cl₂ | 47.72% | ~48% |

Note: Observed mass loss can vary depending on factors such as heating rate, atmosphere, and sample purity.

Experimental Protocols

The investigation of the thermal decomposition of ammonium tetrachloroplatinate(II) typically employs thermogravimetric analysis coupled with differential thermal analysis (TGA/DTA). The following is a representative experimental protocol.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events of ammonium tetrachloroplatinate(II).

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Experimental Parameters:

-

Sample Mass: 5-10 mg of (NH₄)₂[PtCl₄]

-

Crucible: Alumina or platinum crucible

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon)

-

Flow Rate: 50-100 mL/min

-

Heating Rate: A constant rate of 10 °C/min is standard.

-

Temperature Range: Ambient to 800 °C.

Procedure:

-

The TGA/DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

An empty crucible is tared to establish a baseline.

-

A precisely weighed sample of (NH₄)₂[PtCl₄] is placed in the crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with the inert gas for a sufficient time to ensure an oxygen-free environment.

-

The heating program is initiated, and the mass of the sample and the differential thermal signal are recorded as a function of temperature.

-

The resulting TGA and DTA curves are analyzed to identify decomposition temperatures, mass loss percentages, and the nature of thermal events (endothermic or exothermic).

The following diagram illustrates a typical experimental workflow for TGA/DTA analysis:

Proposed Detailed Decomposition Pathway

Based on the available literature, a more detailed, stepwise decomposition pathway can be proposed. This pathway involves the formation of intermediate platinum compounds.

The following diagram illustrates the proposed signaling pathway for the thermal decomposition:

Conclusion

The thermal decomposition of ammonium tetrachloroplatinate(II) is a well-defined, multi-stage process that can be effectively monitored and quantified using thermoanalytical techniques. The primary decomposition pathway involves the sequential loss of ammonium chloride and chlorine gas, yielding metallic platinum. A thorough understanding of the temperature ranges and mass losses associated with each stage is crucial for the controlled synthesis of platinum-based materials. The experimental protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this important platinum precursor.

References

Spectroscopic characterization of ammonium tetrachloroplatinate(II)

An In-depth Technical Guide to the Spectroscopic Characterization of Ammonium (B1175870) Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]. This inorganic compound is a crucial precursor in the synthesis of platinum-based catalysts and various platinum-containing drugs. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development.

Introduction

Ammonium tetrachloroplatinate(II) is a red crystalline solid that is soluble in water. It consists of two ammonium cations (NH₄⁺) and a square planar tetrachloroplatinate(II) anion ([PtCl₄]²⁻). The square planar geometry of the anion is a consequence of the d⁸ electron configuration of the platinum(II) center. The spectroscopic characterization of this compound provides valuable insights into its bonding, structure, and purity, which are critical for its use in various applications, including catalysis and medicinal chemistry.

Synthesis of Ammonium Tetrachloroplatinate(II)

A common and reliable method for the synthesis of ammonium tetrachloroplatinate(II) involves the reduction of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], with a suitable reducing agent such as ammonium oxalate. The reaction proceeds as follows:

(NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂

This process yields the desired red crystalline product, which can be further purified by recrystallization.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the complete characterization of ammonium tetrachloroplatinate(II). This guide covers Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of the constituent ions, providing information about the functional groups and the overall structure.

Experimental Protocols

-

FTIR Spectroscopy: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: A crystalline sample is placed in a capillary tube and irradiated with a monochromatic laser source (e.g., an argon ion laser operating at 488.0 nm). The scattered light is collected and analyzed by a Raman spectrometer.

Data Presentation

Table 1: Expected Vibrational Frequencies for Ammonium Tetrachloroplatinate(II)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Assignment |

| N-H Stretch | ~3200 - 3000 | IR, Raman | ν(N-H) of NH₄⁺ |

| N-H Bend | ~1400 | IR, Raman | δ(N-H) of NH₄⁺ |

| Pt-Cl Stretch | ~330 - 300 | IR, Raman | ν(Pt-Cl) of [PtCl₄]²⁻ |

| Cl-Pt-Cl Bend | < 200 | Raman | δ(Cl-Pt-Cl) of [PtCl₄]²⁻ |

Note: The exact peak positions can vary slightly due to solid-state effects and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the platinum(II) center.

Experimental Protocol

A solution of ammonium tetrachloroplatinate(II) of known concentration is prepared in a suitable solvent (e.g., 0.1 M HCl to suppress hydrolysis). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm.

Data Presentation

The electronic spectrum of the [PtCl₄]²⁻ anion is well-characterized. The data presented below is based on studies of the closely related potassium tetrachloroplatinate(II), K₂[PtCl₄], which contains the same chromophore.[1]

Table 2: UV-Visible Absorption Data for the [PtCl₄]²⁻ Anion

| Wavenumber (cm⁻¹) | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment (d-d transitions) |

| ~23,700 | ~422 | ~50 | ¹A₁g → ¹A₂g |

| ~28,000 | ~357 | ~60 | ¹A₁g → ¹B₁g |

| ~30,500 | ~328 | ~100 | ¹A₁g → ¹E₁g |

Note: The absorption bands are relatively weak as d-d transitions in centrosymmetric complexes are Laporte-forbidden.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying the electronic environment of the platinum nucleus.

Experimental Protocol

A solution of ammonium tetrachloroplatinate(II) is prepared in a suitable deuterated solvent (e.g., D₂O). The ¹⁹⁵Pt NMR spectrum is acquired on a high-field NMR spectrometer. Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O is commonly used as an external reference (δ = 0 ppm).[2]

Data Presentation

The chemical shift of ¹⁹⁵Pt is highly sensitive to the ligands coordinated to the platinum center.

Table 3: ¹⁹⁵Pt NMR Data for Ammonium Tetrachloroplatinate(II)

| Nucleus | Chemical Shift (δ) (ppm) | Reference |

| ¹⁹⁵Pt | ~ -1620 | Na₂[PtCl₆] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing.

Experimental Protocol

A suitable single crystal of ammonium tetrachloroplatinate(II) is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the crystal structure. For powder X-ray diffraction (PXRD), a finely ground sample is used to obtain a diffraction pattern that is characteristic of the crystalline phases present.

Data Presentation

Table 4: Crystallographic Data for Ammonium Tetrachloroplatinate(II)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| Lattice Parameter (a) | ~7.5 Å |

| Lattice Parameter (c) | ~4.2 Å |

| Pt-Cl Bond Length | ~2.30 - 2.33 Å |

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of ammonium tetrachloroplatinate(II).

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

The combination of vibrational, electronic, and nuclear magnetic resonance spectroscopies, along with X-ray crystallography, provides a complete and unambiguous characterization of ammonium tetrachloroplatinate(II). The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important platinum compound, enabling them to ensure its quality and understand its properties for various applications.

References

An In-depth Technical Guide to the Molecular Geometry of the Tetrachloroplatinate(II) Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a cornerstone of platinum coordination chemistry and a critical precursor in the synthesis of numerous platinum-containing compounds, including vital anticancer agents like cisplatin. A thorough understanding of its molecular geometry is fundamental to comprehending its reactivity, spectroscopic properties, and role in various chemical transformations. This guide provides a comprehensive overview of the molecular structure of the [PtCl₄]²⁻ anion, detailing its square planar geometry, the theoretical principles that govern it, and the experimental evidence that substantiates it.

Molecular Geometry and Bonding

The tetrachloroplatinate(II) anion exhibits a square planar molecular geometry. In this arrangement, the central platinum(II) ion is surrounded by four chloride ligands at the corners of a square, with all five atoms lying in the same plane.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

A simplistic application of VSEPR theory to [PtCl₄]²⁻, considering four bonding pairs and no lone pairs on the central platinum atom, might erroneously predict a tetrahedral geometry. However, VSEPR theory has limitations, particularly for transition metal complexes where the influence of d-electrons is significant.

Crystal Field Theory and d-Orbital Splitting

A more accurate description of the bonding and geometry of [PtCl₄]²⁻ is provided by Crystal Field Theory (CFT). The platinum(II) ion has a d⁸ electron configuration. In a square planar ligand field, the degeneracy of the five d-orbitals is lifted in a characteristic pattern. The dₓ²-y² orbital, which points directly at the four chloride ligands along the x and y axes, is significantly destabilized. The remaining d-orbitals are stabilized to varying degrees.

The large energy gap between the dₓ²-y² orbital and the next highest occupied d-orbital strongly favors a low-spin configuration where the eight d-electrons are paired in the lower energy orbitals. This arrangement results in a substantial crystal field stabilization energy (CFSE) that outweighs the energy cost of electron pairing and favors the square planar geometry over a tetrahedral arrangement.

The Genesis of a Platinum Salt: A Technical History of Ammonium Tetrachloroplatinate(II)

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of ammonium (B1175870) tetrachloroplatinate(II), a pivotal compound in the development of coordination chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the original synthesis by William Christopher Zeise and contrasts it with modern preparative methods. The content herein is structured to provide clear, actionable insights, including detailed experimental protocols, comparative data, and visualizations of key chemical processes.

Introduction: A Salt of Historical Significance

Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], holds a significant place in the annals of chemistry. Its story is intrinsically linked with the pioneering work of the Danish chemist William Christopher Zeise in the early 19th century and the contemporaneous discovery of Magnus's green salt. Zeise's investigations into the reactivity of platinum chlorides with ethanol (B145695) led to the synthesis of what he termed "inflammable platinum ammonium salt," a compound that would later be identified as ammonium tetrachloroplatinate(II).[1][2] This discovery was a crucial step in understanding the nature of metal-ligand bonding and laid the groundwork for the field of organometallic chemistry.[3][4][5]

This guide will first delve into the historical context of its discovery, followed by a detailed examination of both the historical and contemporary synthesis methodologies. Quantitative data is presented in tabular format for ease of comparison, and key chemical pathways are illustrated using Graphviz diagrams.

The Historical Context: Zeise's Pioneering Work

In 1830, William Christopher Zeise published his seminal work, "De chlorido platinae et alcohole vini sese invicem permutantibus nec non de novis substantiis inde oriundis" (On the mutual exchange between platinum chloride and wine alcohol and on the new substances originating therefrom).[1][2] In this publication, he described the reaction of platinum(IV) chloride with ethanol, which, upon the addition of potassium chloride, yielded yellow crystals of what is now famously known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O.[1][2]

Crucially, Zeise also reported the formation of an analogous ammonium salt, which he described as an "inflammable platinum ammonium salt."[1][2] This is the first known synthesis of ammonium tetrachloroplatinate(II). His work was foundational, demonstrating the ability of platinum to form stable complexes with organic molecules and simple inorganic salts, a concept that was not well understood at the time.

Experimental Protocols

This section provides detailed experimental protocols for both the historical synthesis as inferred from Zeise's work and a standard modern laboratory preparation.

Historical Synthesis (Inferred from Zeise's 1830 Publication)

Objective: To replicate the 19th-century synthesis of ammonium tetrachloroplatinate(II).

Materials:

-

Platinum(IV) chloride (PtCl₄)

-

Ethanol (alcohole vini)

-

Ammonium chloride (NH₄Cl)

-

Water

Procedure:

-

A solution of platinum(IV) chloride is prepared by dissolving it in ethanol. The mixture is then heated, likely to a gentle boil.

-

The solution is concentrated by evaporation, a common practice in 19th-century chemistry to increase the yield of precipitated products.

-

A solution of ammonium chloride in water is then added to the concentrated platinum-ethanol solution.

-

Upon addition, a precipitate of "inflammable platinum ammonium salt" (ammonium tetrachloroplatinate(II)) is formed.

-

The resulting solid is collected, likely by decantation or filtration through linen or paper, and then dried.

Quantitative Data (Historical): Historical records of quantitative data such as yield and purity for this specific synthesis are scarce. The focus of early 19th-century chemistry was more on the isolation and characterization of new substances rather than the optimization of reaction yields.

Modern Synthesis: Reduction of Ammonium Hexachloroplatinate(IV)

The contemporary standard for producing ammonium tetrachloroplatinate(II) involves the reduction of the corresponding platinum(IV) salt. This method is reliable and provides a high-purity product.

Objective: To synthesize high-purity ammonium tetrachloroplatinate(II) for research and development applications.

Materials:

-

Ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆]

-

Ammonium oxalate, (NH₄)₂C₂O₄

-

Distilled water

Reaction: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2CO₂ + 2NH₄Cl

Procedure:

-

An aqueous solution of ammonium hexachloroplatinate(IV) is prepared by dissolving the salt in distilled water.

-

A stoichiometric amount of ammonium oxalate, also dissolved in distilled water, is added to the platinum(IV) solution.

-

The reaction mixture is heated gently to facilitate the reduction of Pt(IV) to Pt(II). The evolution of carbon dioxide gas will be observed.

-

The solution is then allowed to cool, during which red-brown crystals of ammonium tetrachloroplatinate(II) will precipitate.

-

The crystals are collected by suction filtration, washed with a small amount of cold water, and then dried in a desiccator.

Data Presentation

The following tables summarize the key quantitative data for ammonium tetrachloroplatinate(II).

| Property | Value |

| Molecular Formula | (NH₄)₂[PtCl₄] |

| Molar Mass | 372.97 g/mol |

| Appearance | Red-brown crystalline solid |

| Melting Point | 140-150 °C (decomposes) |

| Density | 2.936 g/cm³ at 25 °C |

| Solubility in Water | Soluble |

| Solubility in Ethanol | Insoluble |

Table 1: Physical and Chemical Properties of Ammonium Tetrachloroplatinate(II)

| Parameter | Historical Synthesis (Zeise) | Modern Synthesis (Reduction) |

| Starting Material | Platinum(IV) chloride | Ammonium hexachloroplatinate(IV) |

| Key Reagent | Ethanol, Ammonium chloride | Ammonium oxalate |

| Purity | Likely contained impurities | High purity (>98%) |

| Yield | Not documented | Typically high (>90%) |

Table 2: Comparison of Historical and Modern Synthesis Methods

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and historical timeline.

Caption: Comparative synthesis pathways for ammonium tetrachloroplatinate(II).

Caption: A timeline of the discovery and application of ammonium tetrachloroplatinate(II).

Conclusion

The discovery of ammonium tetrachloroplatinate(II) by William Christopher Zeise was a landmark event that contributed significantly to the nascent field of coordination chemistry. While his original methods were qualitative by modern standards, they opened the door to a new understanding of chemical bonding. Today, the synthesis of this important platinum salt is a well-established, high-yield process, providing a crucial precursor for the development of catalysts and therapeutic agents. This guide has provided a comprehensive overview of the history, synthesis, and key properties of ammonium tetrachloroplatinate(II), offering valuable insights for professionals in the chemical sciences.

References

A Comprehensive Technical Guide to the Health and Safety Handling of Ammonium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential health and safety information for handling ammonium (B1175870) tetrachloroplatinate(II), a compound frequently utilized in chemical synthesis and research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

Ammonium tetrachloroplatinate(II) is a hazardous substance that presents multiple health risks. It is classified as toxic if swallowed, causes skin irritation and serious eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3][4]

GHS Hazard Statements:

-

H315: Causes skin irritation[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling.

| Property | Value |

| CAS Number | 13820-41-2[1][2][5] |

| EC Number | 237-499-1[1][2] |

| Molecular Formula | (NH₄)₂PtCl₄[6] |

| Molecular Weight | 372.97 g/mol |

| Appearance | Dark ruby-red solid[3] |

| Melting Point | 140 °C (decomposes)[6] |

| Density | 2.936 g/mL at 25 °C[6] |

| Solubility | Soluble in water[3] |

Exposure Controls and Personal Protection

Strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when working with ammonium tetrachloroplatinate(II).

Occupational Exposure Limits

| Parameter | Value |

| Permissible Exposure Limit (PEL) | 0.002 mg/m³ (as Pt soluble salts)[3] |

| Threshold Limit Value (TLV) | 0.002 mg/m³ (as Pt soluble salts)[3] |

| Immediately Dangerous to Life or Health (IDLH) | 4.0 mg/m³ (as Pt soluble salts)[3] |

Recommended Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[2] Wear impervious, flame-resistant clothing and closed-toe shoes.[7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type P2 (EN 143) filter cartridge.[5][6][7] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is vital.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor.[1][4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][4] |

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area.[5]

-

Containment: Cover drains to prevent entry into the sewer system.[2]

-

Clean-up: Carefully take up the spilled material mechanically, avoiding dust generation.[2] Place in a suitable, labeled container for disposal.[1][2]

-

Decontamination: Clean the affected area thoroughly.

Firefighting Measures

-

Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[2][4]

-

Hazards: Non-combustible.[2][4] Hazardous decomposition products include nitrogen oxides, hydrogen chloride, and platinum oxides.[2][4][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5]

Toxicity Data

| Test | Result |

| Acute Toxicity (Oral) | Toxic if swallowed.[2] |

| LD50 (Intraperitoneal, mouse) | 60 mg/kg[3] |

Disposal Considerations

Dispose of ammonium tetrachloroplatinate(II) and its containers as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[2]

Visualized Workflows

Safety and Handling Protocol Flowchart

Caption: Logical flow of safety and handling procedures.

General Laboratory Workflow

Caption: A typical, safe laboratory workflow.

References

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. Ammonium tetrachloroplatinate(II) 99 13820-41-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

The Pivotal Role of Ammonium Tetrachloroplatinate(II) in Platinum Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a cornerstone precursor in the vast landscape of platinum chemistry. Its utility stems from its reactivity and its role as a gateway to a diverse array of platinum(II) and platinum(IV) complexes, catalytically active materials, and advanced nanomaterials. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of ammonium tetrachloroplatinate(II), with a focus on its role in the development of catalysts and anticancer therapeutics.

Physicochemical Properties and Synthesis

Ammonium tetrachloroplatinate(II) is a red to brown crystalline solid with notable solubility in water.[1] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ammonium Tetrachloroplatinate(II)

| Property | Value |

| Chemical Formula | (NH₄)₂[PtCl₄] |

| Molecular Weight | 372.97 g/mol [1] |

| Appearance | Light brown powder or crystalline solid[1] |

| Melting Point | 140°C (with decomposition)[1] |

| Solubility | Soluble in water, dilute hydrochloric acid, and dilute ethanol; limited solubility in anhydrous ethanol[1] |

| Platinum Content | ≥52.3%[1][2] |

| Purity | ≥97%[1] |

The traditional synthesis of ammonium tetrachloroplatinate(II) involves a two-step process starting from platinum metal. The metal is first dissolved in aqua regia to form hexachloroplatinic acid (H₂[PtCl₆]). This is followed by the addition of an ammonium salt, typically ammonium chloride (NH₄Cl), to precipitate ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆].[3] The subsequent reduction of the Pt(IV) complex to the Pt(II) state yields ammonium tetrachloroplatinate(II).[3]

Precursor to Homogeneous and Heterogeneous Catalysts

Ammonium tetrachloroplatinate(II) is a vital starting material for the synthesis of a wide range of platinum-based catalysts, which are crucial in various industrial chemical transformations.[4]

Synthesis of Platinum on Carbon (Pt/C) Catalysts

Platinum supported on carbon is a benchmark catalyst for various electrochemical reactions, particularly in fuel cells. The synthesis of Pt/C catalysts from ammonium tetrachloroplatinate(II) typically involves the impregnation of a high-surface-area carbon support with an aqueous solution of the platinum salt, followed by a reduction step.

Experimental Protocol: Synthesis of Pt/C Electrocatalyst via Microwave-Assisted Polyol Method

This protocol is adapted from a method for synthesizing Pt/C electrocatalysts from a platinum precursor.[5][6]

-

Preparation of Precursor Slurry:

-

In a 35 mL glass reaction vessel, combine 25 mg of ammonium hexachloroplatinate ((NH₄)₂PtCl₆) and 44 mg of Vulcan XC-72 carbon black.

-

Add 11.2 mL of a 1:1 (v/v) mixture of ethylene (B1197577) glycol and deionized water.

-

Ultrasonicate the mixture for 60 seconds to ensure a homogeneous dispersion. This should result in a platinum concentration of approximately 5 mM.[5]

-

-

Microwave-Assisted Reduction:

-

Transfer the vessel to a microwave synthesizer equipped with a magnetic stirrer.

-

Heat the mixture to 140°C and maintain this temperature for 150 seconds under closed-vessel conditions.[6]

-

-

Isolation and Purification:

-

Allow the vessel to cool to room temperature.

-

Separate the Pt/C catalyst from the dispersion by centrifugation.

-

Wash the solid product three times with deionized water.

-

Dry the final Pt/C catalyst at 80°C in air for approximately 2 hours.[5]

-

Table 2: Quantitative Data for Pt/C Catalyst Synthesis

| Parameter | Value | Reference |

| Pt Precursor Concentration | 5 mM | [5] |

| Pt/C Ratio (w/w) | 1:4 | [5] |

| Microwave Reaction Temperature | 140°C | [6] |

| Microwave Reaction Time | 150 s | [6] |

| Resulting Pt Nanoparticle Size | ~3 nm | [7] |

| Pt Loading | 40-60% | [8] |

The performance of these catalysts in applications like the oxygen reduction reaction (ORR) in fuel cells is critically dependent on the size, dispersion, and surface properties of the platinum nanoparticles.[9]

Diagram 1: Workflow for Pt/C Catalyst Synthesis

Caption: Workflow for the synthesis of a Pt/C catalyst.

Precursor in the Synthesis of Platinum-Based Anticancer Drugs

Ammonium tetrachloroplatinate(II) and its potassium analogue, K₂[PtCl₄], are fundamental starting materials for the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131) (cis-diamminedichloroplatinum(II)).

Synthesis of Cisplatin

The synthesis of cisplatin from a tetrachloroplatinate(II) salt is a classic example of exploiting the trans effect in inorganic chemistry to achieve stereochemical control. Several methods exist, with Dhara's method being one of the most widely used for producing isomerically pure cisplatin.[10]

Experimental Protocol: Synthesis of Cisplatin (Modification of Dhara's Method)

This protocol is a multi-step synthesis that starts from potassium tetrachloroplatinate(II).[10][11]

-

Formation of the Tetraiodo Intermediate:

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.

-

Add a sufficient amount of potassium iodide (KI) to the solution to convert K₂[PtCl₄] to potassium tetraiodoplatinate(II) (K₂[PtI₄]).[11]

-

-

Ammoniation:

-

To the solution of K₂[PtI₄], add aqueous ammonia (B1221849) (NH₃). This will result in the precipitation of a yellow solid, cis-[Pt(NH₃)₂I₂].[11]

-

Filter and dry the yellow precipitate.

-

-

Conversion to the Diaqua Complex:

-

Treat the cis-[Pt(NH₃)₂I₂] solid with an aqueous solution of silver nitrate (B79036) (AgNO₃). This will precipitate silver iodide (AgI) and form the soluble cis-[Pt(H₂O)₂(NH₃)₂]²⁺ complex.[11]

-

-

Formation of Cisplatin:

-

Filter the mixture to remove the AgI precipitate.

-

Treat the filtrate containing the diaqua complex with potassium chloride (KCl) to precipitate cis-[PtCl₂(NH₃)₂] (cisplatin) as a yellow solid.[11]

-

Table 3: Quantitative Data for Cisplatin Synthesis

| Parameter | Value | Reference |

| Starting Material | K₂[PtCl₄] | [10] |

| Yield (Microwave-assisted) | 47% | [1] |

| K₂PtCl₄ : NH₄OAc : KCl Molar Ratio (Microwave) | 1 : 4 : 2 | [1] |

| Microwave Reaction Temperature | 100°C | [1] |

| Synthesis and Purification Time (Microwave) | ~80 min | [1] |

The trans effect of the iodide ligand, which is stronger than that of the chloride ligand, is crucial in this synthesis to direct the incoming ammonia ligands to a cis position, thus avoiding the formation of the inactive trans isomer.[10]

Diagram 2: Signaling Pathway for Cisplatin Synthesis

Caption: Reaction pathway for the synthesis of cisplatin.

Precursor for the Synthesis of Platinum Nanoparticles

Ammonium tetrachloroplatinate(II) is a common precursor for the synthesis of platinum nanoparticles (PtNPs), which have diverse applications in catalysis, electronics, and biomedicine.[12] The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters such as the reducing agent, stabilizing agent, temperature, and pH.[12][13]

Synthesis of Monodisperse Platinum Nanoparticles

The synthesis of monodisperse PtNPs often involves the reduction of a platinum salt in the presence of a stabilizing agent to prevent agglomeration.

Experimental Protocol: Synthesis of Citrate-Stabilized Platinum Nanoparticles

This protocol is a general method for producing monodisperse PtNPs.

-

Preparation of Platinum Seed Solution:

-

Add 2.16 mL of 5 mM H₂PtCl₆ (a common alternative to (NH₄)₂[PtCl₄]) to 27.84 mL of deionized water in a flask placed in an 80°C water bath.[2]

-

-

Reduction and Stabilization:

-

While stirring, add a solution of sodium citrate (B86180) and tannic acid to the heated platinum salt solution. The color of the solution will change, indicating the formation of PtNPs.

-

The size of the nanoparticles can be controlled by varying the ratio of the platinum precursor to the stabilizing agents and by adjusting the reaction time and temperature.[2]

-

Table 4: Characterization of Platinum Nanoparticles

| Parameter | Method | Typical Values | Reference |

| Size | Transmission Electron Microscopy (TEM) | 2 - 70 nm | [2][14] |

| Morphology | TEM, Scanning Electron Microscopy (SEM) | Spherical, cubic, tetrapods | [12] |

| Crystalline Structure | X-ray Diffraction (XRD) | Face-centered cubic (fcc) | [12][15] |

| Surface Plasmon Resonance | UV-Vis Spectroscopy | ~215-263 nm | [16] |

Diagram 3: Logical Relationship in Nanoparticle Synthesis

Caption: Factors influencing platinum nanoparticle properties.

Conclusion

Ammonium tetrachloroplatinate(II) is a versatile and indispensable precursor in modern platinum chemistry. Its accessibility and reactivity make it a crucial starting point for the synthesis of high-value platinum compounds and materials. From life-saving anticancer drugs like cisplatin to highly efficient catalysts for energy applications and precisely engineered nanoparticles for advanced technologies, the influence of ammonium tetrachloroplatinate(II) is profound and continues to be a focal point of research and development. The ability to control the synthesis of these downstream products with high purity and desired properties underscores the fundamental importance of understanding the chemistry of this pivotal platinum precursor.

References

- 1. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. New Approach to Synthesizing Cathode PtCo/C Catalysts for Low-Temperature Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103372429B - Preparation method of Pt/C (platinum/carbon) catalyst for fuel cell - Google Patents [patents.google.com]

- 9. hydrogen.energy.gov [hydrogen.energy.gov]

- 10. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solved Multi-Step Synthesis of an Anti-Tumor Agent: | Chegg.com [chegg.com]

- 12. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pH-selective synthesis of monodisperse nanoparticles and 3D dendritic nanoclusters of CTAB-stabilized platinum for electrocatalytic O2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vicas.org [vicas.org]

- 16. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Platinum Nanoparticles Using Ammonium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of platinum nanoparticles (PtNPs) utilizing ammonium (B1175870) tetrachloroplatinate(II) as the precursor. This document is intended to guide researchers in the controlled synthesis of PtNPs for various applications, including catalysis and nanomedicine.

Introduction

Platinum nanoparticles are of significant interest due to their unique catalytic, electronic, and optical properties. Their applications span a wide range of fields, from industrial catalysis to advanced medical therapies. The synthesis of PtNPs with controlled size, shape, and surface chemistry is crucial for optimizing their performance in these applications. Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄) is a common and effective precursor for the synthesis of PtNPs. This document outlines several common synthesis methodologies, presents key characterization data, and discusses applications in catalysis and cancer therapy.

Data Presentation

The following tables summarize the influence of various synthesis parameters on the characteristics of platinum nanoparticles when using a platinum salt precursor. While specific data for ammonium tetrachloroplatinate(II) is often embedded in broader studies, the trends are generally applicable.

Table 1: Influence of Reducing Agent on Platinum Nanoparticle Size

| Reducing Agent | Precursor System (Typical) | Resulting Particle Size (nm) | Reference |

| Sodium Borohydride (B1222165) | H₂PtCl₆ in H₂O | 2 - 5 | [1] |

| Ascorbic Acid | K₂PtCl₄ in H₂O | 10 - 30 | [2] |

| Ethylene (B1197577) Glycol | H₂PtCl₆ in Ethylene Glycol | 5 - 12 | [3] |

| Hydrogen Gas | H₂PtCl₆ in H₂O | 2 - 6 | [1] |

Table 2: Effect of Capping Agent on Platinum Nanoparticle Properties

| Capping Agent | Nanoparticle Characteristic |

| Polyvinylpyrrolidone (PVP) | Prevents aggregation, controls particle size and shape. |

| Sodium Citrate | Provides electrostatic stabilization, influences size. |

| Oleylamine/Oleic Acid | Used in organic solvents, controls shape (e.g., cubes). |

| Thiol-containing Ligands | Strong binding to Pt surface, provides high stability. |

Table 3: Catalytic Activity of Platinum Nanoparticles in Hydrogen Generation

| Catalyst | Reaction Condition | Hydrogen Generation Rate (mL/min/mg of Pt) | Reference |

| PtNPs from H₂PtCl₆ and NaBH₄ | Hydrolysis of NaBH₄ at Room Temperature | ~1.3 | [4] |

| PtNPs on Carbon Support | Hydrolysis of NaBH₄ at Room Temperature | Varies with support and Pt loading |

Experimental Protocols

The following are detailed protocols for the synthesis of platinum nanoparticles using ammonium tetrachloroplatinate(II) as the precursor.

Protocol 1: Chemical Reduction with Sodium Borohydride

This method is a rapid and straightforward approach for producing small, relatively monodisperse PtNPs.

Materials:

-

Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄)

-

Sodium borohydride (NaBH₄)

-

Polyvinylpyrrolidone (PVP) (MW ~40,000)

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Precursor Solution: Prepare a 1 mM aqueous solution of ammonium tetrachloroplatinate(II).

-

Capping Agent Solution: Prepare a 1% (w/v) aqueous solution of PVP.

-

Reaction Mixture: In a flask, combine 10 mL of the ammonium tetrachloroplatinate(II) solution with 10 mL of the PVP solution. Stir vigorously on a magnetic stirrer for 30 minutes.

-

Reducing Agent Solution: Freshly prepare a 10 mM aqueous solution of sodium borohydride in an ice bath.

-

Reduction: While stirring the precursor-capping agent mixture, add the sodium borohydride solution dropwise. A color change to dark brown or black indicates the formation of PtNPs.

-

Reaction Completion: Continue stirring for 2 hours at room temperature to ensure the complete reduction of the platinum ions.

-

Purification: Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the PtNPs. Discard the supernatant, and resuspend the nanoparticles in deionized water. Repeat the centrifugation and washing step twice more with deionized water and once with ethanol.

-

Storage: Resuspend the purified PtNPs in ethanol or deionized water for storage.

Protocol 2: Polyol Synthesis

The polyol method allows for the synthesis of PtNPs with good control over size and shape, often without the need for a separate capping agent.

Materials:

-

Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄)

-

Ethylene glycol

-

Polyvinylpyrrolidone (PVP) (optional, for enhanced stability and size control)

-

Three-neck flask with a condenser

-

Heating mantle

-